molecular formula C6H15NO2 B3048997 (Butylazanediyl)dimethanol CAS No. 18936-93-1

(Butylazanediyl)dimethanol

Cat. No. B3048997
CAS RN: 18936-93-1
M. Wt: 133.19 g/mol
InChI Key: KMBDVSDHGPWRHE-UHFFFAOYSA-N
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Description

(Butylazanediyl)dimethanol is a chemical compound that belongs to the class of azanes. It is commonly used in scientific research as a reagent and has shown promising results in various studies.

Scientific Research Applications

1. Metal Cluster Chemistry and Magnetization

(Butylazanediyl)dimethanol has been utilized in metal cluster chemistry, specifically in the synthesis of heterometallic carboxylate clusters. For example, tert-butylacetate, used alongside pyridine-2,6-dimethanol, facilitated the creation of [Cu4Ln8(OH)6(NO3)2(O2CCH2Bu(t))16(pdm)4] clusters with novel structures and slow magnetization relaxation, particularly in the {Cu(II)4Dy(III)8} member (Dermitzaki et al., 2015).

2. Dental Applications

In dental research, polymethyl methacrylate (PMMA) processed with tricyclodecane dimethanol diacrylate (TCDDMDA) comonomer, related to (Butylazanediyl)dimethanol, showed improved properties. The copolymerization process resulted in higher degree of conversion (DC) and glass transition temperature (Tg), suggesting potential enhancements in the mechanical properties and biocompatibility of denture base acrylic resins (Ajay et al., 2020).

3. Pharmaceutical Synthesis

(Butylazanediyl)dimethanol compounds have been synthesized and evaluated for their inhibitory activities against various enzymes. For instance, benzylamines were generated using iron-catalyzed direct amination of benzyl alcohols, a process relevant for pharmaceutical compound synthesis (Yan et al., 2016).

4. Inhibitors of Glycosidases

Research involving the synthesis and evaluation of (Butylazanediyl)dimethanol derivatives has explored their potential as inhibitors of testicular ceramide-specific glucosyltransferase and β-glucosidase 2, indicating possible applications in male contraception and other therapeutic areas (Lee et al., 2012).

5. Catalysis

The compound has been studied in catalytic contexts, such as in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid using phase transfer catalysts (Lu, 2014). Additionally, in hyaluronan modification, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was used for grafting propylamine and butylamine to HA, enhancing its rheological properties for biomedical applications (Petta et al., 2016).

6. Biomaterials

The chemical structure and physical properties of segmented polyurethanes containing (Butylazanediyl)dimethanol derivatives have been investigated for their blood compatibility, indicating their potential as biomaterials (Takahara et al., 1991).

properties

IUPAC Name

[butyl(hydroxymethyl)amino]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-2-3-4-7(5-8)6-9/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBDVSDHGPWRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623355
Record name (Butylazanediyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butylazanediyl)dimethanol

CAS RN

18936-93-1
Record name (Butylazanediyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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